Trimethylamine

Catalog No.
S583648
CAS No.
75-50-3
M.F
C3H9N
(CH3)3N
(CH3)3N
C3H9N
M. Wt
59.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylamine

CAS Number

75-50-3

Product Name

Trimethylamine

IUPAC Name

N,N-dimethylmethanamine

Molecular Formula

C3H9N
(CH3)3N
(CH3)3N
C3H9N

Molecular Weight

59.11 g/mol

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3

InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-N

SMILES

CN(C)C

Solubility

15.06 M
890 mg/mL at 30 °C
In water, 8.9X10+5 mg/L at 30 °C
Soluble in water
Soluble in alcohol, ether
Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform.
Very soluble in chloroform, toluene; soluble in ethanol. ether, benzene
Miscible with oxygenated solvents
Solubility of gas per 1 cc liquid, pressure = 1 atm, temperature = 20 °C[Table#2174]

890.0 mg/mL
Solubility in water: very good
Soluble in water, ether
Soluble (in ethanol)
(86°F): 48%

Synonyms

HBr of trimethylamine, HCl of trimethylamine, HI of trimethylamine, trimethylamine

Canonical SMILES

CN(C)C

Biochemical Marker:

TMA is a volatile organic compound (VOC) produced by gut bacteria during the breakdown of certain dietary components like choline and carnitine . Elevated levels of TMA in the blood are associated with an increased risk of cardiovascular diseases . Therefore, researchers use TMA as a potential biomarker for cardiovascular health assessment .

Microbial Ecology:

TMA is also produced by various marine microorganisms, including algae and bacteria . Researchers study the role of TMA in the communication and interaction between these microorganisms within the marine environment .

Material Science:

TMA can be used as a precursor for the synthesis of various functional materials. For instance, research explores its potential in developing new catalysts, ion exchange resins, and drug delivery systems .

Food Science:

TMA is responsible for the characteristic fishy odor of some seafood. Researchers investigate the formation and mitigation of TMA in fish and other food products to improve their quality and safety .

Environmental Monitoring:

TMA emissions from industrial sources and agricultural practices can contribute to air pollution. Researchers use TMA as a marker to monitor and assess its impact on environmental quality .

TMA is a colorless gas at room temperature but is commonly sold as a 30% solution in water []. It is the simplest trimethyl derivative of ammonia, where all three hydrogen atoms bonded to the central nitrogen atom are replaced by methyl groups (CH₃). TMA plays a role in various scientific investigations, including:

  • Biomarker Research: TMA is produced by gut bacteria and can be detected in breath, urine, and blood. Studies are investigating its potential as a biomarker for certain diseases [].
  • Material Science: TMA is used in some studies to modify surfaces or create new materials [].

Molecular Structure Analysis

TMA has a trigonal pyramidal structure, with a central nitrogen atom bonded to three methyl groups. The lone pair of electrons on the nitrogen atom pushes the methyl groups slightly away from each other, creating a pyramidal shape []. This structure influences several properties of TMA, including its polarity and reactivity.


Chemical Reactions Analysis

TMA undergoes various chemical reactions relevant to scientific research. Here are two examples:

  • Synthesis: TMA can be synthesized from several methods, including the reaction of ammonia with methanol in the presence of a catalyst.

H₃N + 3 CH₃OH → N(CH₃)₃ + 3 H₂O

  • Oxidation: TMA is readily oxidized to trimethylamine N-oxide (TMAO) by enzymes in the liver and some bacteria []. TMAO is being investigated for its potential role in heart disease [].

N(CH₃)₃ + O₂ → N(CH₃)₃O (TMAO) []


Physical And Chemical Properties Analysis

TMA exhibits several characteristic properties []:

  • Melting point: -117 °C []
  • Boiling point: 2.9 °C []
  • Solubility: Soluble in water, alcohol, and other organic solvents []
  • Flammable: Ignites readily and has a low flash point []

TMA is a hazardous compound and should be handled with appropriate precautions []. Here are some safety points:

  • Toxic: Inhalation, ingestion, or skin contact can cause irritation and other health problems [].
  • Flammable: Vapors can form explosive mixtures with air [].
  • Corrosive: Can cause severe eye damage and skin irritation [].

Physical Description

Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects.
GasVapor; Liquid
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
COLOURLESS SOLUTION IN WATER WITH PUNGENT ODOUR.
Colourless gas; Pungent fishy odour at low concentration
Colorless gas with a fishy, amine odor.
Colorless gas with a fishy, amine odor. [Note: A liquid below 37°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas at room temperature
Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas]

XLogP3

0.3

Boiling Point

37.2 °F at 760 mm Hg (USCG, 1999)
2.87 °C
2.87 °C at 760 mm Hg
3 °C
30 °C
37.2°F
37°F

Flash Point

Not Applicable. Gas. (USCG, 1999)
-7 °C (19 °F) - closed cup
20 °F (Closed cup)
10 °F (-12.2 °C) (closed cup)
25% solution: 38 °F (3.3 °C) (open cup)
Flammable gas
-7 °C
NA (Gas) 20°F (Liquid)

Vapor Density

2 (USCG, 1999) (Relative to Air)
2.0 (Air = 1)
Relative vapor density (air = 1): 2
Relative vapor density (air = 1): 2.0
2.09

Density

0.633 at 68 °F (USCG, 1999)
d04 0.67
0.6709 at 0 °C/4 °C
Relative density (water = 1): 0.6 (liquid)
Relative density (water = 1): 0.9
0.667-0.675 (4°)
0.633 at 68°F
2.09(relative gas density)

LogP

0.16 (LogP)
0.16
log Kow = 0.16
0.2
-0.3

Odor

Pungent, fishy, ammoniacal
Fishy, amine odor
A fish-like odor at low concentrations changing to an ammonia-like odor at higher concentrations.

Melting Point

-178.8 °F (USCG, 1999)
Mp -117.2 °
-117.08 °C
-117.1°C
-117 °C
-3 °C
-179°F

UNII

LHH7G8O305

Related CAS

20230-89-1 (hydriodide)
2840-24-6 (hydrobromide)
593-81-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1993 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (21.48%): Extremely flammable gas [Danger Flammable gases];
H224 (80.03%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H280 (15.65%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H302 (78.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (78.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.9%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (29.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Trimethylamine is a gas. It has an offensive, pungent, fishy, ammonia odor and salty taste. Trimethylamine mixes easily with water. USE: Trimethylamine is an important commercial chemical. It is used in chemical production and the manufacture of disinfectants. It is a warning agent for natural gas, an insect attractant and a flotation agent. Trimethylamine is found in plants, including tobacco, alfalfa and rice. It is formed during the decay of organic matter in sewage, plants, fish, animals and animal waste. EXPOSURE: Workers that produce or use trimethylamine may breathe in vapors or have direct skin contact. The general population may be exposed to trimethylamine via vapors, tobacco smoke and consumption of some foods. If trimethylamine is released to the environment, it will be broken down in air by reaction with hydroxyl and nitrate radicals. It will not be broken down in the air by sunlight. It will not volatilize into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Irritation, burning, and corrosion has been reported following direct skin or eye contact with trimethylamine liquid. Skin, eye, and respiratory irritation may occur following exposure to high air levels of trimethylamine vapor. Data on the potential for trimethylamine to produce other toxic effects in humans were not available. Irritation and damage to the respiratory tract, including nasal tissue and lungs, was observed in laboratory animals exposed to moderate air levels of trimethylamine vapor. Transient changes in body weight and blood composition were also observed. Vomiting, anorexia, and paralysis occurred in laboratory animals that ingested high doses of trimethylamine liquid. Some animals died after exposure to very high oral or inhalation levels. Data on the potential for trimethylamine to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for trimethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1487.83 mm Hg at 70 °F (USCG, 1999)
1.61e+03 mmHg
1610 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 187
Vapor pressure, kPa at 20 °C: 67
1454 mmHg at 70°F
(70°F): 1454 mmHg

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Corrosive;Irritant

Impurities

Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution

Other CAS

75-50-3

Wikipedia

Trimethylamine

Biological Half Life

In rats, TMA was 81% available after oral administration, reached a peak blood level 1 hour after oral administration, and was cleared with a half-life of 2 to 2.5 hours.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Preparation from paraformaldehyde and ammonium chloride; ... by the action of formaldehyde and formic acid on ammonia ... .
Interaction of methanol and ammonia over a catalyst at high temperature. The mono-, di-, and trimethylamines are produced, and yields are regulated by conditions. Method of purification: Azeotropic or extractive distillation.
Although methylamines can be prepared by a variety of methods including alkylation of ammonia with methyl halides, alkylation of ammonium chloride with methanol, hydrogenation of hydrogen cyanide, reductive amination of carbon monoxide or carbon dioxide, and addition of ammonia to dimethylether, commercial processes involve reaction of methanol with ammonia. Reactions occur in the vapor phase over one or more fixed bed reactors to form the corresponding mono-, di-, and tri-methylamines. The technology to manufacture methylamines ... involves use of a solid acid catalyst for the methanol amination reaction. An equilibrium distribution of MMA, DMA, and TMA is produced that favors TMA at low ammonia:methanol molar ratios. For example, at an ammonia:methanol molar ratio of 1, the equilibrium product composition is 17 mol% MMA, 21 mol% DMA, and 62 mol% TMA.
Methylamines are prepared commercially by the exothermic reaction of methanol with ammonia over an amorphous silica - alumina catalyst at 390 - 430 °C. All three possible methylamines are produced. The reaction proceeds to thermodynamic equilibrium, whose position is governed by the temperature and the nitrogen-carbon ratio ... The crude reaction mixture consists essentially of excess ammonia; mono-, di-, and trimethylamines; reaction water; and unconverted methanol. Purification is generally effected in a train of four to five distillation columns.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Methanamine, N,N-dimethyl-: ACTIVE
MOLASSED SUGAR-BEET PULP, BECAUSE OF ITS HIGH CONTENT OF BETAINES, CAUSES MILK TO BE TAINTED FROM FORMATION OF TRIMETHYLAMINE.

Analytic Laboratory Methods

Method: OSHA PV2060; Procedure: gas chromatography using a flame ionization detector; Analyte: trimethylamine; Matrix: air; Detection Limit: 0.08 ppm.
Two-dimensional (2D) polyacrylic acid (PAA) nano-nets that comprise interlinked ultrathin nanowires with diameters of 10-30 nm are successfully prepared by a facile electro-netting process. Nano-nets feature a clear geometric characteristic with ideal and weighted Steiner networks due to the rapid phase separation process and its obeyed minimal energy principle. The versatile nano-nets create enhanced interconnectivity and additional surface area and facilitate the diffusion of analytes into the membranes, which significantly boost the gas diffusion coefficient and sensing properties. As one example, PAA membranes containing fibers and nano-nets used as sensing materials are deposited by electrospinning/electro-netting on an electrode of a quartz crystal microbalance (QCM) for trimethylamine (TMA) detection, which exhibits a quick response (~180 s), low detection limit (1 ppm) and ideal selectivity at room temperature.
Trimethylamine (TMA) is a key measurement indicator for meat spoilage. In order to develop simple, cheap, and sensitive sensors for TMA detection, a nanoporous colorimetric sensor array (NCSA) was developed. A sol-gel method has been used to obtain TiO2 nanoporous film as substrate material to improve the sensitivity and stability of the CSA. The sensor enabled the visual detection of TMA gas from the permissible exposure limits (PEL) 10 ppm to 60 ppb concentrations with significant response. Principal component analysis (PCA) was used to characterize the functional relationship between the color difference data and TMA concentrations. Furthermore, the NCSA was used to predict the presence of TMA in Yao-meat. A partial least square (PLS) prediction model was obtained with the correlation coefficients of 0.896 and 0.837 in calibration and prediction sets, respectively. This research suggested that the NCSA offers a useful technology for quality evaluation of TMA in meat.
A novel gas sensor based on composite films of poly(3,4-ethylenedioxythiophene)/poly(styrenesulfonate) (PEDOT/PSS) and single-walled carbon nanotubes (SWCNTs) was fabricated for the detection of fishy trimethylamine (TMA) vapor. The SWCNTs were functionalized by O2 plasma treatment to improve their solubility in the polymeric matrix, and alternative current dielectrophoresis was utilized for the first time to assemble the PEDOT/PSS-SWCNTs composite film to enhance the response to TMA molecules. The high resolution transmission electron microscopy (HR-TEM) images showed that the SWCNTs maintained their bulk structure after O2 plasma functionalization. The scanning electron microscopy (SEM) images of the composite film showed that the oxidized SWCNTs were orderly arranged and uniformly dispersed into the polymer by dielectrophoresis. Compositional analyses of SWCNTs by X-ray photoelectron spectroscopy (XPS) suggested that O2 plasma functionalization could remove amorphous carbon from the nanotube surface and introduce more hydrophilic oxygen-containing groups, leading to the improvement of SWCNTs solubility in the polymeric matrix. Gas sensitivities of the composite films largely relied on the treatment conditions. Compared to the raw or acid-treated SWCNTs-doped composite films, the film doped with SWCNTs modified by O2 plasma at 30 W for 3 min exhibited the most sensitive and stable response characteristics to ppb-level TMA gas.
For more Analytic Laboratory Methods (Complete) data for Trimethylamine (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C Contents under pressure. Moisture sensitive. Refrigerate before opening. Storage class (TRGS 510): Gases.
Store separately from all other flammable materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Trimethylamine must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine) and mercury since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where trimethylamine is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Use only nonsparking tools and equipment, especially when opening and closing containers of trimethylamine. Wherever trimethylamine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association.
Avoid oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated location.

Interactions

Quinine specifically blocks connexin 36 (Cx36), one of the proteins that form gap junction channels. Quinine suppressed ictal /SRP: seizure/ epileptiform activity in in vitro and in vivo studies without decreasing neuronal excitability. In this study, we considered the possible mechanism of anticonvulsant effects of quinine (1, 250, 500, 1000 and 2000 uM, i.c.v.) in the pentylenetetrazole (PTZ) model of seizure. Thus, we used trimethylamine (TMA) (0.05 uM, 5 uM, 50 uM), a gap junction channel opener, to examine whether it could reverse the effects of quinine in rats. Intracerebroventricular (i.c.v.) injection of quinine affected generalized tonic-clonic seizure (GTCS) induced by PTZ by increments in seizure onset and reducing seizure duration. Additionally, pretreatment with different doses of TMA (i.c.v.) attenuated the anticonvulsant effects of quinine on the latency and duration of GTCS. It can be concluded that quinine possesses anticonvulsant effects via modulation of gap junction channels, which could contribute to the control of GTCS.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

MOF-Derived Porous Hollow Co

Wenjun Yan, Huoshu Xu, Min Ling, Shiyu Zhou, Tong Qiu, Yanjun Deng, Zhidong Zhao, Erpan Zhang
PMID: 34250792   DOI: 10.1021/acssensors.1c00315

Abstract

Trimethylamine (TMA) sensors based on metal oxide semiconductors (MOS) have drawn great attention for real-time seafood quality evaluation. However, poor selectivity and baseline drift limit the practical applications of MOS TMA sensors. Engineering core@shell heterojunction structures with accumulation and depletion layers formed at the interface is regarded as an appealing way for enhanced gas sensing performances. Herein, we design porous hollow Co
O
@ZnO cages via a facile ZIF-67@ZIF-8-derived approach for TMA sensors. These sensors demonstrate great TMA resistive sensing performance (linear response at moderate TMA concentrations (<33 ppm)), and a high sensitivity of ∼41 is observed when exposed to 33 ppm TMA, with a response/recovery time of only 3/2 s. This superior performance benefits from the Co
O
@ZnO porous hollow structure with maximum heterojunctions and high surface area. Furthermore, great capacitive TMA sensing with linear sensitivity over the full testing concentration range (0.33-66 ppm) and better baseline stability were investigated. A possible capacitive sensing mechanism of TMA polarization was proposed. For practical usage, a portable sensing prototype based on the Co
O
@ZnO sensor was fabricated, and its satisfactory sensing behavior further confirms the potential for real-time TMA detection.


Metagenomic analysis of gut microbiota reveals its role in trimethylamine metabolism in heart failure

Takuo Emoto, Tomohiro Hayashi, Tokiko Tabata, Tomoya Yamashita, Hikaru Watanabe, Tomoya Takahashi, Yasuhiro Gotoh, Kenjiro Kami, Naofumi Yoshida, Yoshihiro Saito, Hidekazu Tanaka, Kensuke Matsumoto, Tetsuya Hayashi, Takuji Yamada, Ken-Ichi Hirata
PMID: 34102245   DOI: 10.1016/j.ijcard.2021.06.003

Abstract

We had previously reported an increase in trimethylamine N-oxide (TMAO) levels in patients with both compensated and decompensated heart failure (HF) and alteration in gut microbiota composition using 16S rRNA gene amplicon analysis. Although a metagenome-wide analysis showed that choline-TMA lyase levels increased in HF patients, which TMA generation pathway from choline, carnitine, or betaine contributes to the increase in TMAO levels in HF needs to be elucidated.
We conducted a metagenome-wide shotgun sequencing analysis of gut microbiota and measured the TMAO levels in plasma of 22 HF patients during the compensated phase and 11 age-, sex-, and comorbidity-matched control subjects, whose gut microbiota compositions were reported in a previous 16S rRNA-based analysis.
The abundance of cntA/B was positively correlated with TMAO, especially in HF patients, whereas that of cutC/D or betaine reductase was not correlated either in controls or HF patients. The abundance of cntA/B was mainly derived from the genera Escherichia and Klebsiella either in controls or HF patients.
TMAO levels in plasma depend on the abundance of cntA/B in HF. Although it is difficult to exclude the involvement of confounding factors, microbial dysbiosis connecting the abundance of cntA/B in the gut and the increase of TMAO in plasma can be a therapeutic target for HF.


The role of Methanomassiliicoccales in trimethylamine metabolism in the rumen of dairy cows

Yang Zhou, Wei Jin, Fei Xie, Shengyong Mao, Yanfen Cheng, Weiyun Zhu
PMID: 34058595   DOI: 10.1016/j.animal.2021.100259

Abstract

A considerable amount of trimethylamine (TMA) is likely generated in the rumen; however, its metabolism is still unclear. This study aimed to investigate the role of Methanomassiliicoccales (Mmc) in TMA metabolism in the rumen of dairy cows. Three experiments, two rumen in vitro fermentation trials and one dairy cow in vivo trial, were conducted. Four groups were set in Experiment 1: control, nitroglycerin (NG, a methanogen inhibitor), TMA (7.2 mmol/L), and TMA + NG. The methanogenic activity was completely inhibited in the NG group, and no methane production was observed in the NG and TMA + NG groups. The TMA content hardly reduced in the TMA + NG group (6.9 mmol/L) following a 2 d-incubation; in contrast, it demonstrated a significant reduction by 47.2% in the TMA group. Methanogen 16S rRNA gene sequencing and real-time PCR showed that the relative abundance of Mmc increased in the TMA group (P = 0.005). The increase was mainly attributed to two species-level taxa, Group 9 sp. ISO4-G1 and Group 10 sp. Four groups were set in Experiment 2: control, NG, choline (choline chloride, 7.2 mmol/L), and choline + NG. Choline was completely degraded in 24 h, and the TMA content reached the peak point (7.3 mmol/L) in the fermentation culture. The TMA content remained relatively stable in the choline + NG group following the peak point. However, it started to decrease after 24 h in the choline group, corresponding to the rapid increase in methane production and the abundance of Mmc. Eight mid-lactating, rumen-fistulated Holstein cows were randomly assigned to the control (n = 4) or choline (n = 4) group in Experiment 3: In the choline group, cows were gradually supplemented with 100-250 g/(cow·d) of choline chloride over 4 weeks. Compared to the control group, TMA accumulated in the rumen fluid, and the abundance of Mmc 16S rRNA gene and choline-degrading bacterial cutC gene increased in the rumen content in the choline group (P < 0.050). The trimethylamine N-oxide content in the plasma and milk of the dairy cows was approximately 10 times higher in the choline group than that in the control at the end of the experiment. These findings revealed that Mmc played an important role in the elimination of TMA in the rumen. The accumulation of TMA in the rumen would lead to a large amount of TMA absorbed into the blood stream of the dairy cows.


Mitochondrial DNA copy number and trimethylamine levels in the blood: New insights on cardiovascular disease biomarkers

Laura Bordoni, Irene Petracci, Iwona Pelikant-Malecka, Adriana Radulska, Marco Piangerelli, Joanna J Samulak, Lukasz Lewicki, Leszek Kalinowski, Rosita Gabbianelli, Robert A Olek
PMID: 34165220   DOI: 10.1096/fj.202100056R

Abstract

Among cardiovascular disease (CVD) biomarkers, the mitochondrial DNA copy number (mtDNAcn) is a promising candidate. A growing attention has been also dedicated to trimethylamine-N-oxide (TMAO), an oxidative derivative of the gut metabolite trimethylamine (TMA). With the aim to identify biomarkers predictive of CVD, we investigated TMA, TMAO, and mtDNAcn in a population of 389 coronary artery disease (CAD) patients and 151 healthy controls, in association with established risk factors for CVD (sex, age, hypertension, smoking, diabetes, glomerular filtration rate [GFR]) and troponin, an established marker of CAD. MtDNAcn was significantly lower in CAD patients; it correlates with GFR and TMA, but not with TMAO. A biomarker including mtDNAcn, sex, and hypertension (but neither TMA nor TMAO) emerged as a good predictor of CAD. Our findings support the mtDNAcn as a promising plastic biomarker, useful to monitor the exposure to risk factors and the efficacy of preventive interventions for a personalized CAD risk reduction.


In vitro toxic synergistic effects of exogenous pollutants-trimethylamine and its metabolites on human respiratory tract cells

Zhilin Qiu, Guiying Li, Taicheng An
PMID: 33872904   DOI: 10.1016/j.scitotenv.2021.146915

Abstract

The wide presence of volatile organic amines in atmosphere has been clarified to relate to adverse effects on human respiratory health. However, toxic effects of them on human respiratory tract and their metabiotic mechanism of in vivo transformation have not been elucidated yet. Herein, cell viability and production of reactive oxygen species (ROSs) were first investigated during acute exposure of trimethylamine (TMA) to bronchial epithelial cells (16HBE), along with identification of toxic metabolites and metabolic mechanisms of TMA from headspace atmosphere and cell culture. Results showed that cell activity decreased and ROS production increased with raising exposure TMA concentration. Toxic effects may be induced not only by TMA itself, but also more likely by its cellular metabolites. Increased dimethylamine identified in headspace atmosphere and cell solution was the main metabolite of TMA, and methylamine was also confirmed to be a further metabolite. In addition, TMA can also be oxygenated to generate N,N-dimethylformamide and N,N'-Bis(2-hydroxyethyl)-1,2-ethanediaminium by N-formylation or hydroxylation, which was considered to be the participation of cytochrome P450 (CYP) enzymes. Overall, we can conclude that respiratory tract cells may produce more toxic metabolites during exposure of toxic organic amines, which together further induce cellular oxidative stress and necrosis. Hence, the environment and health impact of metabolites as well as original parent atmospheric organic amines should be paid more attention in further researches and disease risk assessments.


The use of an in-vitro batch fermentation (human colon) model for investigating mechanisms of TMA production from choline, L-carnitine and related precursors by the human gut microbiota

Priscilla Day-Walsh, Emad Shehata, Shikha Saha, George M Savva, Barbora Nemeckova, Jasmine Speranza, Lee Kellingray, Arjan Narbad, Paul A Kroon
PMID: 33934200   DOI: 10.1007/s00394-021-02572-6

Abstract

Plasma trimethylamine-N-oxide (TMAO) levels have been shown to correlate with increased risk of metabolic diseases including cardiovascular diseases. TMAO exposure predominantly occurs as a consequence of gut microbiota-dependent trimethylamine (TMA) production from dietary substrates including choline, carnitine and betaine, which is then converted to TMAO in the liver. Reducing microbial TMA production is likely to be the most effective and sustainable approach to overcoming TMAO burden in humans. Current models for studying microbial TMA production have numerous weaknesses including the cost and length of human studies, differences in TMA(O) metabolism in animal models and the risk of failing to replicate multi-enzyme/multi-strain pathways when using isolated bacterial strains. The purpose of this research was to investigate TMA production from dietary precursors in an in-vitro model of the human colon.
TMA production from choline, L-carnitine, betaine and γ-butyrobetaine was studied over 24-48 h using an in-vitro human colon model with metabolite quantification performed using LC-MS.
Choline was metabolised via the direct choline TMA-lyase route but not the indirect choline-betaine-TMA route, conversion of L-carnitine to TMA was slower than that of choline and involves the formation of the intermediate γ-BB, whereas the Rieske-type monooxygenase/reductase pathway for L-carnitine metabolism to TMA was negligible. The rate of TMA production from precursors was choline > carnitine > betaine > γ-BB. 3,3-Dimethyl-1-butanol (DMB) had no effect on the conversion of choline to TMA.
The metabolic routes for microbial TMA production in the colon model are consistent with observations from human studies. Thus, this model is suitable for studying gut microbiota metabolism of TMA and for screening potential therapeutic targets that aim to attenuate TMA production by the gut microbiota.
( http://www.clinicaltrials.gov ), registered 12 Jan 2016.


Development of a High-Throughput Method to Study the Inhibitory Effect of Phytochemicals on Trimethylamine Formation

Lisard Iglesias-Carres, Lauren A Essenmacher, Kathryn C Racine, Andrew P Neilson
PMID: 33925806   DOI: 10.3390/nu13051466

Abstract

Choline is metabolized by the gut microbiota into trimethylamine (TMA), the precursor of pro-atherosclerotic molecule trimethylamine N-oxide (TMAO). A reduction in TMA formation has shown cardioprotective effects, and some phytochemicals may reduce TMA formation. This study aimed to develop an optimized, high-throughput anaerobic fermentation methodology to study the inhibition of choline microbial metabolism into TMA by phenolic compounds with healthy human fecal starter. Optimal fermentation conditions were: 20% fecal slurry (1:10 in PBS), 100 µM choline, and 12 h fermentation. Additionally, 10 mM of 3,3-dimethyl-1-butanol (DMB) was defined as a positive TMA production inhibitor, achieving a ~50% reduction in TMA production. Gallic acid and chlorogenic acid reported higher TMA inhibitory potential (maximum of 80-90% TMA production inhibition), with IC
around 5 mM. Neither DMB nor gallic acid or chlorogenic acid reduced TMA production through cytotoxic effects, indicating mechanisms such as altered TMA-lyase activity or expression.


Trimethylamine N-oxide variation in humans: the product of a diet-microbiota interaction?

Curtis Tilves, Noel T Mueller
PMID: 33876195   DOI: 10.1093/ajcn/nqab108

Abstract




Neighborhood Environment Associates with Trimethylamine-N-Oxide (TMAO) as a Cardiovascular Risk Marker

Nicole Farmer, Cristhian A Gutierrez-Huerta, Briana S Turner, Valerie M Mitchell, Billy S Collins, Yvonne Baumer, Gwenyth R Wallen, Tiffany M Powell-Wiley
PMID: 33919545   DOI: 10.3390/ijerph18084296

Abstract

Neighborhoods and the microbiome are linked to cardiovascular disease (CVD), yet investigations to identify microbiome-related factors at neighborhood levels have not been widely investigated. We sought to explore relationships between neighborhood deprivation index (NDI) and the microbial metabolite, trimethylamine-N-oxide. We hypothesized that inflammatory markers and dietary intake would be mediators of the relationship.
African-American adults at risk for CVD living in the Washington, DC area were recruited to participate in a cross-sectional community-based study. US census-based neighborhood deprivation index (NDI) measures (at the census-tract level) were determined. Serum samples were analyzed for CVD risk factors, cytokines, and the microbial metabolite, trimethylamine-N-oxide (TMAO). Self-reported dietary intake based on food groups was collected.
Study participants (
= 60) were predominantly female (93.3%), with a mean (SD) age of 60.83 (+/-10.52) years. Mean (SD) NDI was -1.54 (2.94), and mean (SD) TMAO level was 4.99 (9.65) µmol/L. Adjusting for CVD risk factors and BMI, NDI was positively associated with TMAO (β = 0.31,
= 0.02). Using mediation analysis, the relationship between NDI and TMAO was significantly mediated by TNF-α (60.15%) and interleukin)-1 β (IL; 49.96%). When controlling for clustering within neighborhoods, the NDI-TMAO association was no longer significant (β = 5.11,
= 0.11). However, the association between NDI and IL-1 β (β = 0.04,
= 0.004) and TNF-α (β = 0.17,
= 0.003) remained. Neither NDI nor TMAO was significantly associated with daily dietary intake. Conclusion and Relevance: Among a small sample of African-American adults at risk for CVD, there was a significant positive relationship with NDI and TMAO mediated by inflammation. These hypothesis-generating results are initial and need to be confirmed in larger studies.


Berberine attenuates choline-induced atherosclerosis by inhibiting trimethylamine and trimethylamine-N-oxide production via manipulating the gut microbiome

Xingxing Li, Chunyan Su, Zhibo Jiang, Yuxin Yang, Yue Zhang, Mengxia Yang, Xiumin Zhang, Yu Du, Jin Zhang, Li Wang, Jiandong Jiang, Bin Hong
PMID: 33863898   DOI: 10.1038/s41522-021-00205-8

Abstract

Trimethylamine-N-oxide (TMAO), a derivative from the gut microbiota metabolite trimethylamine (TMA), has been identified to be an independent risk factor for promoting atherosclerosis. Evidences suggest that berberine (BBR) could be used to treat obesity, diabetes and atherosclerosis, however, its mechanism is not clear mainly because of its poor oral bioavailability. Here, we show that BBR attenuated TMA/TMAO production in the C57BL/6J and ApoE KO mice fed with choline-supplemented chow diet, and mitigated atherosclerotic lesion areas in ApoE KO mice. Inhibition of TMA/TMAO production by BBR-modulated gut microbiota was proved by a single-dose administration of d9-choline in vivo. Metagenomic analysis of cecal contents demonstrated that BBR altered gut microbiota composition, microbiome functionality, and cutC/cntA gene abundance. Furthermore, BBR was shown to inhibit choline-to-TMA conversion in TMA-producing bacteria in vitro and in gut microbial consortium from fecal samples of choline-fed mice and human volunteers, and the result was confirmed by transplantation of TMA-producing bacteria in mice. These results offer new insights into the mechanisms responsible for the anti-atherosclerosis effects of BBR, which inhibits commensal microbial TMA production via gut microbiota remodeling.


Explore Compound Types